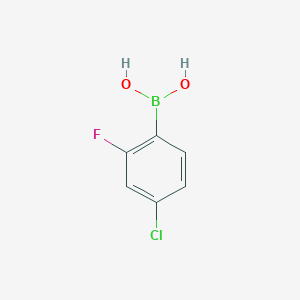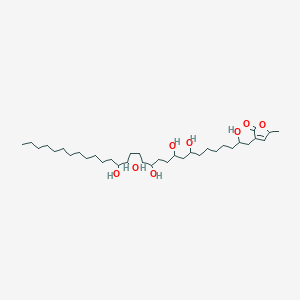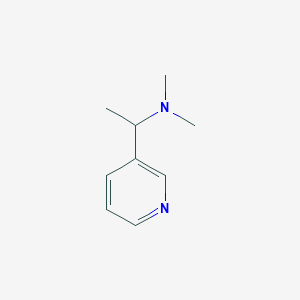
3-Pyridinemethanamine,N,N,alpha-trimethyl-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinemethanamine,N,N,alpha-trimethyl-(9CI) is an organic compound with the molecular formula C9H14N2 It is a tertiary amine, characterized by the presence of a pyridine ring substituted at the 3-position with an ethyl group bearing two methyl groups on the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
3-Pyridinemethanamine,N,N,alpha-trimethyl-(9CI) can be synthesized through several methods. One common approach involves the alkylation of 3-pyridylmethanamine with dimethyl sulfate or methyl iodide under basic conditions. The reaction typically proceeds as follows:
Starting Material: 3-pyridylmethanamine
Reagents: Dimethyl sulfate or methyl iodide
Conditions: Basic conditions, often using sodium hydroxide or potassium carbonate as the base
Procedure: The 3-pyridylmethanamine is dissolved in a suitable solvent, such as ethanol or acetonitrile. The base is added, followed by the slow addition of the alkylating agent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by standard workup procedures, such as extraction and purification by column chromatography.
Industrial Production Methods
In an industrial setting, the production of 3-Pyridinemethanamine,N,N,alpha-trimethyl-(9CI) may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal waste and high purity.
化学反応の分析
Types of Reactions
3-Pyridinemethanamine,N,N,alpha-trimethyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring, using reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: 3-Pyridinemethanamine,N,N,alpha-trimethyl-(9CI) N-oxide
Reduction: N,N-dimethyl-1-piperidin-3-ylethanamine
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
3-Pyridinemethanamine,N,N,alpha-trimethyl-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and ligands for coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its role as a ligand for certain receptors and enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-Pyridinemethanamine,N,N,alpha-trimethyl-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses.
類似化合物との比較
3-Pyridinemethanamine,N,N,alpha-trimethyl-(9CI) can be compared with other similar compounds, such as:
N,N-dimethyl-1-pyridin-2-ylethanamine: Similar structure but with the ethyl group at the 2-position of the pyridine ring.
N,N-dimethyl-1-piperidin-3-ylethanamine: The pyridine ring is reduced to a piperidine ring.
N,N-dimethyl-1-pyridin-4-ylethanamine: The ethyl group is at the 4-position of the pyridine ring.
These compounds share similar chemical properties but differ in their reactivity and biological activity due to the position of the substituents on the pyridine ring or the presence of a piperidine ring.
特性
IUPAC Name |
N,N-dimethyl-1-pyridin-3-ylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-8(11(2)3)9-5-4-6-10-7-9/h4-8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDVRBYHBSTAOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
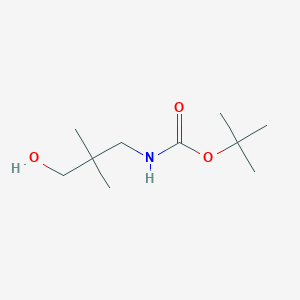
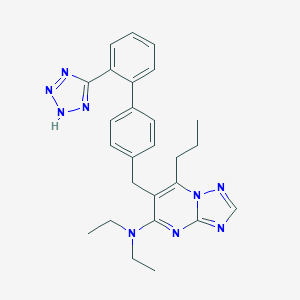
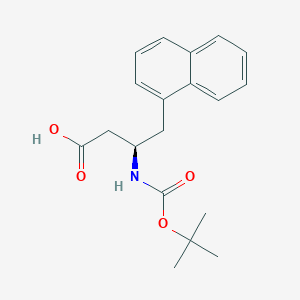
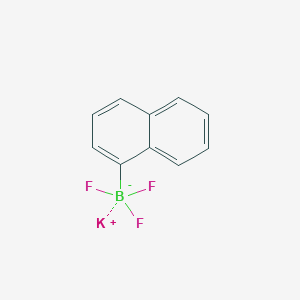
![3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B66933.png)
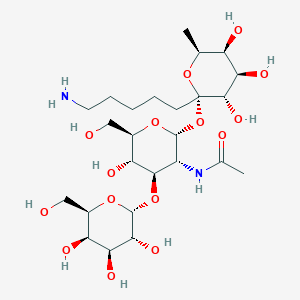
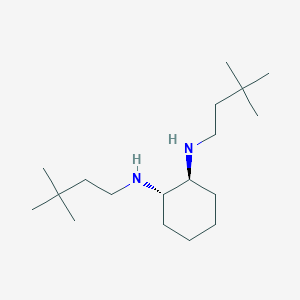
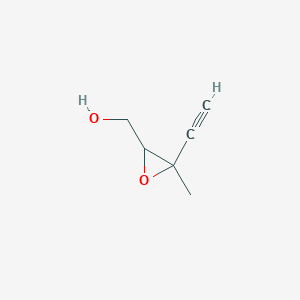
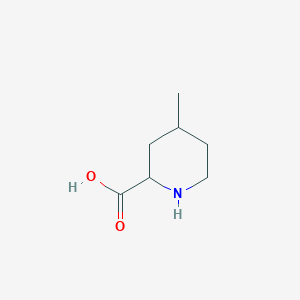
![6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B66947.png)
![[4-(Methylamino)benzoyl]oxidanium](/img/structure/B66950.png)
![5-[2-(Methylthio)pyrimidin-4-yl]thiophene-2-sulfonyl chloride](/img/structure/B66952.png)
